molecular formula C13H17NO7 B613086 D-Threonine benzyl ester oxalate CAS No. 201274-09-1

D-Threonine benzyl ester oxalate

Cat. No. B613086
M. Wt: 299.28
InChI Key: SXBVEEGVIGATLZ-KXNXZCPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Threonine benzyl ester oxalate (TBE) is an important compound used in various scientific and laboratory experiments. It is an organic compound with a chemical formula of C11H17NO4 and is a derivative of the amino acid threonine. It is a white, crystalline solid and is soluble in water and ethanol. TBE has been used in various biochemical experiments, including enzyme assays and protein synthesis, due to its unique properties.

Scientific Research Applications

  • Chemical Synthesis and Derivatives :

    • D-Threonine benzyl ester oxalate is used in chemical synthesis processes. For example, the oxidation of benzyloxycarbonyl threonine esters, which are closely related to D-Threonine benzyl ester oxalate, results in N-protected methyl oxamate. This demonstrates the compound's utility in creating specific chemical structures (Stachulski, 1982).
    • Additionally, threonine derivatives, including those similar to D-Threonine benzyl ester oxalate, have been synthesized for the isolation and structural studies of threonine itself, reflecting its significance in understanding amino acid structures and behaviors (Elliott, 1948).
  • Polymerization and Material Science :

    • In material science, D-Threonine benzyl ester oxalate derivatives play a role in the synthesis and polymerization of cyclic carbonates. For instance, L-threonine-based cyclic carbonates, closely related to D-Threonine benzyl ester oxalate, are synthesized and their anionic ring-opening polymerizations studied, contributing to advancements in polycarbonate materials (Sanda, Kamatani & Endo, 2001).
  • Crystallography and Solid-State Chemistry :

    • The compound is also significant in crystallography. For example, studies on dl-Threoninium oxalate, a closely related compound, explore its crystal structure, enhancing understanding of molecular interactions and solid-state properties (Nandhini et al., 2001).
  • Peptide Synthesis and Biochemistry :

    • D-Threonine benzyl ester oxalate-related compounds are utilized in peptide synthesis. For instance, studies on N-Benzoyl-L-Threonine derivatives highlight their use in synthesizing specific peptide structures, which is crucial in understanding peptide behaviors and designing bioactive compounds (Park et al., 2014).
  • Glycosylation and Bioconjugation :

    • In bioconjugation, derivatives of D-Threonine benzyl ester oxalate are used in glycosylation processes. This application is critical in developing glycopeptides and understanding glycosylation mechanisms in biochemistry (Wakabayashi & Pigman, 1974).
  • Phosphorylation and Molecular Biology :

    • The compound is also used in the preparation of phosphoramidites, which are pivotal in molecular biology for the synthesis of phosphate diesters (Dreef‐Tromp et al., 1992).

properties

IUPAC Name

benzyl (2R,3S)-2-amino-3-hydroxybutanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBVEEGVIGATLZ-KXNXZCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Threonine benzyl ester oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.